molecular formula C7H18Cl2Si2 B1590511 1,3-Bis(chlorodimethylsilyl)propane CAS No. 2295-06-9

1,3-Bis(chlorodimethylsilyl)propane

Cat. No.: B1590511
CAS No.: 2295-06-9
M. Wt: 229.29 g/mol
InChI Key: XJYPEWPGZBASNR-UHFFFAOYSA-N
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Description

1,3-Bis(chlorodimethylsilyl)propane is a useful research compound. Its molecular formula is C7H18Cl2Si2 and its molecular weight is 229.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known to be a potentially useful silylating agent for diols and related systems . This suggests that it may interact with enzymes, proteins, and other biomolecules that have diol groups or similar functional groups. The nature of these interactions would likely involve the formation of silyl ethers, which can protect the diol groups during chemical reactions .

Molecular Mechanism

As a silylating agent, it likely exerts its effects at the molecular level by reacting with diol groups or similar functional groups on biomolecules, forming silyl ethers . This can change the reactivity of these biomolecules and potentially influence enzyme activity, gene expression, and other molecular processes.

Temporal Effects in Laboratory Settings

Bis-silanes like 1,3-Bis(chlorodimethylsilyl)propane are known to enhance hydrolytic stability, which can increase product shelf life . This suggests that the compound may have good stability and slow degradation over time.

Metabolic Pathways

Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of diols and related compounds .

Properties

IUPAC Name

chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPEWPGZBASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503576
Record name (Propane-1,3-diyl)bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-06-9
Record name (Propane-1,3-diyl)bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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